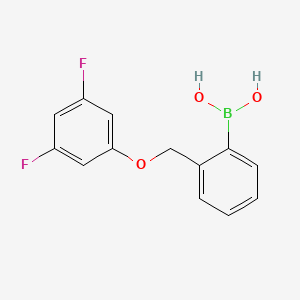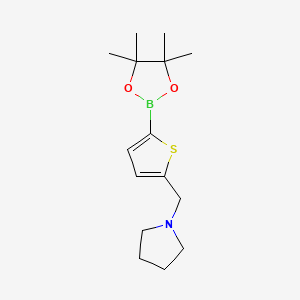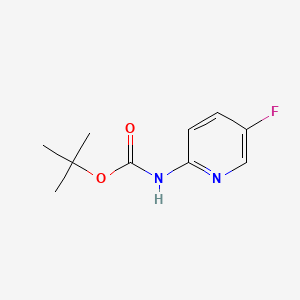
RO495
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has garnered significant attention in scientific research due to its ability to inhibit TYK2 with an IC50 of 1.5 nanomolar in cell-based pharmacological assays . TYK2 is a member of the Janus kinase family and plays a crucial role in the signaling pathways of various cytokines, making RO495 a valuable tool in studying immune responses and inflammatory diseases .
Mechanism of Action
Target of Action
The primary target of RO495 is the non-receptor tyrosine-protein kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in mediating signal transduction from cytokine receptors by phosphorylation and activation of intracellular signaling pathways and transcription factors .
Mode of Action
This compound inhibits TYK2 by binding to the kinase domain, thereby preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Biochemical Pathways
The inhibition of TYK2 by this compound primarily affects the JAK-STAT signaling pathway . This pathway is activated by various cytokines and growth factors and leads to the activation of Signal Transducer and Activator of Transcription (STAT) proteins. These proteins then translocate to the nucleus and promote the expression of immune-regulatory genes .
Pharmacokinetics
The solubility of this compound in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of TYK2 by this compound can lead to a decrease in the activation of STAT proteins, thereby reducing the expression of immune-regulatory genes . This can result in the modulation of immune responses, which may be beneficial in the treatment of autoimmune diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO495 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions involving pyridine and pyrimidine derivatives.
Introduction of Functional Groups: Specific functional groups, such as chloro and amino groups, are introduced through substitution reactions using appropriate reagents like chlorinating agents and amines.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, including high-performance liquid chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
RO495 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert specific functional groups into their reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
RO495 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of TYK2 and its effects on various signaling pathways.
Biology: Employed in research on immune responses and inflammatory diseases due to its ability to modulate cytokine signaling.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases and other conditions involving dysregulated immune responses.
Industry: Utilized in the development of new drugs and therapeutic agents targeting TYK2 and related pathways .
Comparison with Similar Compounds
RO495 is unique in its high potency and selectivity for TYK2 inhibition. Similar compounds include:
Filgotinib: Another Janus kinase inhibitor with broader activity against multiple Janus kinase family members.
Ruxolitinib: A Janus kinase inhibitor primarily targeting Janus kinase 1 and Janus kinase 2.
Tofacitinib: A Janus kinase inhibitor with activity against Janus kinase 1, Janus kinase 2, and Janus kinase 3
Compared to these compounds, this compound’s specificity for TYK2 makes it particularly valuable for studying TYK2-specific pathways and developing targeted therapies .
Properties
IUPAC Name |
N-[2-[(2-amino-6-methylpyrimidin-4-yl)amino]pyridin-4-yl]-2,6-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N6O/c1-9-7-14(25-17(20)22-9)24-13-8-10(5-6-21-13)23-16(26)15-11(18)3-2-4-12(15)19/h2-8H,1H3,(H4,20,21,22,23,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGDQKGREFSTHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide](/img/structure/B597821.png)




![5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597831.png)




![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)

